N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride

Description

Nomenclature and Structural Classification

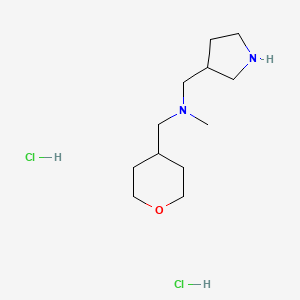

The compound’s systematic IUPAC name is N-methyl-N-[(pyrrolidin-3-yl)methyl]-N-[(oxan-4-yl)methyl]amine dihydrochloride . Its structure comprises:

- A pyrrolidine ring (5-membered saturated nitrogen heterocycle) at the 3-position.

- A tetrahydro-2H-pyran ring (6-membered oxygen heterocycle) at the 4-position.

- A tertiary amine center bonded to methyl, pyrrolidinylmethyl, and tetrahydropyranylmethyl groups.

Synonyms include:

- 1219964-49-4 (CAS Registry Number)

- N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride

Molecular Formula : C₁₂H₂₆Cl₂N₂O

Molecular Weight : 285.25 g/mol

Historical Context of Chemical Development

This compound emerged in the early 2010s during efforts to optimize multitarget ligands for neurological disorders. Its design reflects two trends:

- Heterocyclic Hybridization : Combining pyrrolidine and pyran motifs to balance lipophilicity and aqueous solubility.

- Quaternary Ammonium Salts : Dihydrochloride formulation improves crystallinity and storage stability.

Early synthetic routes involved reductive amination between N-methylpyrrolidin-3-amine and tetrahydropyran-4-carbaldehyde, followed by HCl salt formation.

Significance in Heterocyclic Chemistry Research

The compound exemplifies three principles in modern heterocyclic chemistry:

- Scaffold Diversity : Pyrrolidine and pyran rings provide distinct electronic environments for target engagement.

- Stereoelectronic Tuning : Methyl groups at the amine center reduce steric hindrance while maintaining basicity.

- Salt Engineering : Dihydrochloride form enhances bioavailability in polar solvents.

Comparative Analysis of Heterocyclic Motifs

Molecular Framework and Structural Terminology

The molecule’s core consists of:

- Pyrrolidinylmethyl Group : A pyrrolidine ring (5-membered, saturated) bonded via a methylene linker.

- Tetrahydropyranylmethyl Group : A tetrahydropyran ring (6-membered, saturated) connected through a methylene bridge.

Key Bonding Patterns :

- Amine Center : sp³-hybridized nitrogen with three alkyl substituents.

- Chloride Counterions : Two HCl molecules protonate the amine, forming a stable salt.

Stereochemical Considerations :

- The pyrrolidine ring adopts an envelope conformation to minimize angle strain.

- The tetrahydropyran ring exists in a chair conformation , optimizing steric interactions.

Functional Group Analysis

| Group | Position | Electronic Contribution |

|---|---|---|

| Tertiary amine | Central N atom | Lewis basicity |

| Chloride ions | Ionic lattice | Charge stabilization |

| Methylene linkers | Between rings | Rotational flexibility |

Properties

IUPAC Name |

N-methyl-1-(oxan-4-yl)-N-(pyrrolidin-3-ylmethyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.2ClH/c1-14(10-12-2-5-13-8-12)9-11-3-6-15-7-4-11;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVISRXBJRXKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)CC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride (CAS Number: 1220017-84-4) is a compound with potential pharmacological applications. It belongs to a class of compounds that are being studied for their biological activity, particularly in relation to neurotransmitter systems and receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₄Cl₂N₂O. Its structure includes a tetrahydropyran ring and a pyrrolidine moiety, which may contribute to its biological activity by influencing receptor binding and interaction.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄Cl₂N₂O |

| Molecular Weight | 251.24 g/mol |

| CAS Number | 1220017-84-4 |

| Solubility | Soluble in water |

| Hazard Classification | Irritant |

Neurotransmitter Receptor Interaction

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, including:

- Cannabinoid Receptors : Some studies have shown that related compounds exhibit agonistic activity at cannabinoid receptors, which play a critical role in pain modulation and neuroprotection .

- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR pathways, which are essential for various physiological processes including mood regulation and pain perception .

Pharmacological Studies

Recent studies have highlighted the potential analgesic properties of this compound. For instance, it has been noted that certain derivatives exhibit low central nervous system (CNS) penetration while maintaining efficacy as analgesics, thereby minimizing side effects commonly associated with CNS-active drugs .

Case Studies

- Analgesic Efficacy : In a study examining the analgesic effects of related compounds, it was found that certain derivatives provided significant pain relief in rodent models without the typical CNS side effects associated with cannabinoid receptor agonists .

- Receptor Binding Studies : Binding affinity assays demonstrated that this compound interacts preferentially with specific GPCR subtypes, suggesting a targeted mechanism of action that could be exploited in therapeutic settings .

Scientific Research Applications

Pharmacological Potential

N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride has been investigated for its pharmacological properties, particularly in the context of cannabinoid receptor activity. Research indicates that derivatives of this compound may act as dual agonists for cannabinoid receptors CB1 and CB2, which are involved in pain modulation and other physiological processes.

Case Study: Cannabinoid Receptor Agonism

A study reported that derivatives of this compound exhibited low central nervous system penetration while maintaining analgesic effects in rodent models. This property is crucial for developing pain relief medications with fewer side effects related to CNS activity .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. Its structural similarities with known anticancer agents suggest it may induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 10 | Cell cycle arrest |

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| S. aureus | 16 µg/mL | Protein synthesis inhibition |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce markers of inflammation in vitro and in vivo, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s key structural motifs include:

- A pyrrolidine ring (5-membered, nitrogen-containing).

- A tetrahydropyran (THP) ring (6-membered oxygen heterocycle).

- Dihydrochloride salt formation for improved solubility.

Comparisons with analogs from the evidence highlight the following differences:

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases.

- Thermal Stability : The benzyl-piperidine derivative has a high melting point (239–240°C), suggesting strong crystalline packing.

Pharmaceutical Candidates

- Example 41 () : A trifluoromethylpyridine-piperazine analog (MW 586.3) targets CNS receptors due to its lipophilic trifluoromethyl group.

- Example 14 () : Hydrogenation of dihydropyridine to piperidine (MW 399.2) highlights strategies for optimizing saturation in drug design.

Chemical Intermediates

- N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride (, discontinued) likely served as a precursor for amide-based therapeutics.

- 1-Methylpiperidin-4-amine derivatives () are intermediates in synthesizing kinase inhibitors or GPCR modulators.

Trends in Patent Literature

Preparation Methods

Potassium Iodide-Catalyzed Nucleophilic Substitution Method

A highly effective and industrially viable method involves the reaction of 1,4-dichlorobutane with methylamine aqueous solution in the presence of potassium iodide as a catalyst in an ether solvent system such as diglyme or anisole. The key features of this method are:

-

- Temperature: 100–120 °C

- Pressure: Atmospheric (normal pressure)

- Reaction time: 3–8 hours

- Molar ratio of 1,4-dichlorobutane to methylamine: ~1:4 (3.5–4.5)

- Potassium iodide to 1,4-dichlorobutane ratio: 2.5–6:100

- Ether solvent volume: 400–800 mL per mole of 1,4-dichlorobutane

Mechanism:

Potassium iodide facilitates halogen exchange and lowers the activation energy for nucleophilic substitution, enhancing reaction rate and yield. The ether solvent forms hydrogen bonds with methylamine, increasing its solubility and maintaining a high concentration even above the azeotropic boiling point of methylamine and water.Workup:

After reaction completion, alkali (e.g., sodium hydroxide) is added to adjust pH to 12–13, followed by distillation to separate methylamine-water azeotrope, N-methylpyrrolidine, water, and ether solvent.Yield and Purity:

Yields exceed 88%, with product purity above 99%.

| Parameter | Value/Range |

|---|---|

| Temperature | 100–120 °C |

| Pressure | Atmospheric |

| Reaction Time | 3–8 hours |

| Molar Ratio (1,4-dichlorobutane:methylamine) | 1:3.5–4.5 |

| Catalyst Ratio (KI:1,4-dichlorobutane) | 2.5–6:100 |

| Solvent | Diglyme and/or anisole |

| Yield (%) | >88 |

| Purity (%) | >99 |

This method is advantageous due to its mild conditions (no high pressure), simple process, and cost-effectiveness, making it suitable for scale-up and industrial production.

Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group

The incorporation of the tetrahydro-2H-pyran-4-ylmethyl substituent typically involves alkylation reactions using appropriate tetrahydropyranyl derivatives.

Synthetic Route:

The N-methylpyrrolidine intermediate undergoes nucleophilic substitution with a suitable tetrahydro-2H-pyran-4-ylmethyl halide or equivalent electrophile. This step forms the tertiary amine structure of N-methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine.Reaction Conditions:

Commonly performed under controlled temperature with a base to neutralize the formed acid, often in polar aprotic solvents to enhance nucleophilicity.Purification:

The crude product is purified by crystallization or chromatography to isolate the free base.

Formation of the Dihydrochloride Salt

The final step involves converting the tertiary amine into its dihydrochloride salt to improve stability, solubility, and handling.

Procedure:

The free base is treated with hydrochloric acid gas or aqueous hydrochloric acid under controlled conditions to yield the dihydrochloride salt.Outcome:

The salt form is typically isolated by filtration or crystallization, yielding a stable, pure compound suitable for pharmaceutical or chemical applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Form | Yield/Purity |

|---|---|---|---|---|

| 1. Synthesis of N-methylpyrrolidine | Nucleophilic substitution | 1,4-dichlorobutane, methylamine, KI, diglyme, 100-120 °C, atmospheric pressure | N-methylpyrrolidine (free base) | >88% yield, >99% purity |

| 2. Alkylation with tetrahydro-2H-pyran-4-ylmethyl halide | Nucleophilic substitution | N-methylpyrrolidine, tetrahydropyranyl derivative, base, polar aprotic solvent | N-methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine (free base) | Variable, typically high with purification |

| 3. Salt formation | Acid-base reaction | HCl gas or aqueous HCl | Dihydrochloride salt | High, crystalline salt |

Research Findings and Industrial Relevance

The potassium iodide-catalyzed method for N-methylpyrrolidine synthesis is a significant improvement over traditional high-pressure hydrogenation or methylation in formic acid media, offering safer, simpler, and cost-effective production with high yield and purity.

The choice of ether solvents such as diglyme or anisole, which form hydrogen bonds with methylamine, is critical to maintain reaction efficiency at elevated temperatures without methylamine loss.

The modular nature of the synthesis allows for facile introduction of the tetrahydro-2H-pyran-4-ylmethyl substituent, enabling structural diversification for pharmaceutical applications.

The final dihydrochloride salt form improves the compound’s physicochemical properties, making it suitable for further development and formulation.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include methylene protons adjacent to nitrogen (δ ~2.5–3.5 ppm) and pyran/pyrrolidine ring protons (δ ~1.5–4.0 ppm). Splitting patterns distinguish between N-methyl and cyclic amine groups .

- HRMS (ESI) : Confirms molecular ion ([M+H]⁺) and rules out side products (e.g., over-alkylation). For example, a deviation >5 ppm suggests impurities requiring re-purification .

What methodologies are effective for analyzing enantiomeric purity in chiral tertiary amines?

Q. Advanced Research Focus

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients. Retention time shifts >1.5 minutes indicate enantiomeric separation .

- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration, validated via X-ray crystallography of analogous compounds .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

- Steric hindrance : Bulky substituents (e.g., tetrahydro-2H-pyran) reduce reaction rates in SN2 mechanisms. Kinetic studies using ¹⁹F NMR tracking (e.g., with fluorinated analogs) quantify steric effects .

- Electronic effects : Electron-donating groups (e.g., pyrrolidine) enhance amine nucleophilicity. Hammett σ⁺ values predict substituent impacts on reaction kinetics .

What strategies mitigate low yields in multi-step amine alkylation reactions?

Q. Basic Research Focus

- Stepwise alkylation : Sequential addition of alkylating agents (e.g., methyl iodide followed by pyrrolidinylmethyl chloride) minimizes competing reactions .

- Temperature control : Maintaining ≤40°C prevents decomposition of heat-sensitive intermediates, as shown in pyridinium-based syntheses .

How can computational modeling predict the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Simulates interactions with receptors (e.g., acetylcholine esterase). Binding energies ≤−8 kcal/mol suggest high affinity .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

What analytical challenges arise in quantifying trace impurities in hydrochloride salts?

Q. Advanced Research Focus

- LC-MS/MS : Detects impurities at ≤0.1% levels using multiple reaction monitoring (MRM). For example, residual solvents (e.g., DMSO) are quantified via ion-pair chromatography .

- ICP-OES : Identifies heavy metal catalysts (e.g., Cu) at ppm levels, critical for pharmacological safety .

How does the compound’s logP value influence its pharmacokinetic profile?

Q. Advanced Research Focus

- Experimental logP : Determined via shake-flask method (octanol/water). Values >2.5 suggest high membrane permeability but potential CNS penetration risks .

- In silico prediction (ALOGPS) : Validates experimental data; discrepancies >0.5 units indicate structural anomalies requiring re-evaluation .

What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

Q. Basic Research Focus

- Ellman assay : Measures acetylcholinesterase (AChE) inhibition via thiocholine production (λ = 412 nm). IC₅₀ values ≤10 µM denote high potency .

- Fluorescence polarization : Tracks competitive binding to kinases using FITC-labeled ATP analogs .

How can conflicting NMR and HRMS data be reconciled during structural validation?

Q. Advanced Research Focus

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in overlapping regions (e.g., δ ~3.0–3.5 ppm) .

- 2D NMR (HSQC, HMBC) : Resolves connectivity ambiguities, such as distinguishing N-methyl from O-methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.